

# Benchmarking DBr-1: A Comparative Guide to Small Molecule BRD9 Degraders

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BRD9-targeting PROTAC degrader, **DBr-1**, against other notable small molecule alternatives. The data presented herein is compiled from publicly available experimental results to facilitate an informed assessment of their relative performance.

### **Quantitative Performance Comparison**

The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of **DBr-1** and other BRD9 degraders in various cell lines. Lower DC50 values indicate higher potency.



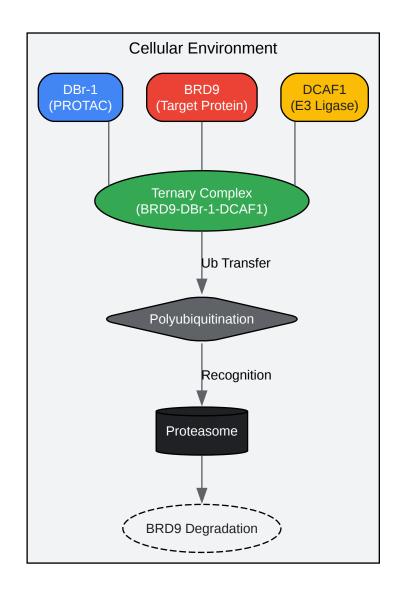
Compound	E3 Ligase Recruited	Cell Line	DC50 (nM)	Dmax (%)
DBr-1	DCAF1	HEK293	90	Not Specified
dBRD9	CRBN	MOLM-13	104 (IC50)	Not Specified
VZ185	VHL	RI-1	1.8	>95
VZ185	VHL	HEK293	4.0	Not Specified
VZ185	VHL	EOL-1	2.3	Not Specified
FHD-609	CRBN	HiBiT-BRD9 CRISPR HEK293	0.19 (Dmax50)	97
AMPTX-1	DCAF16	MV4-11	0.5	93
AMPTX-1	DCAF16	MCF-7	2	70
AMPTX-1	DCAF16	BRD9-HiBiT HEK293	0.05	88

## Mechanism of Action: PROTAC-Mediated BRD9 Degradation

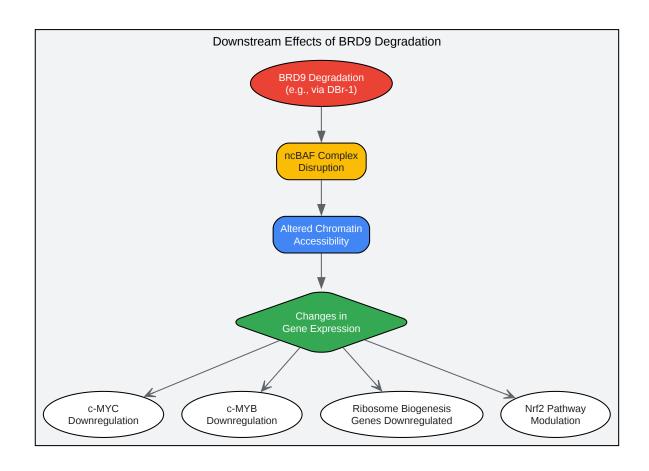
**DBr-1** is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein. It consists of three key components: a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase (in the case of **DBr-1**, DCAF1), and a linker connecting these two ligands.

The binding of **DBr-1** to both BRD9 and DCAF1 brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD9 protein. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to its removal from the cell.











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